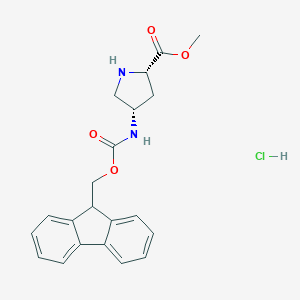

(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride

Description

Historical Context of Fmoc-Protected Pyrrolidine Derivatives in Chemical Research

The development of Fmoc-protected amino acids marked a revolutionary advancement in peptide synthesis. Louis A. Carpino (1927-2019), a pioneering figure in protecting group chemistry, introduced the fluorenylmethoxycarbonyl (Fmoc) group after his earlier successful development of the tert-butyloxycarbonyl (Boc) protecting group. While the Boc group significantly facilitated peptide synthesis through its acid lability, the Fmoc group offered a completely orthogonal protection strategy through its unique base lability.

Initially, the Fmoc group's potential wasn't fully recognized, as early reports described its removal by refluxing with ammonia, which represented relatively harsh conditions. The discovery that the Fmoc group could be efficiently cleaved by primary and secondary amines under mild conditions revolutionized its application potential. This characteristic enabled the development of solid-phase peptide synthesis (SPPS) protocols that utilized Fmoc as a temporary protecting group, offering advantages over the previously dominant Boc chemistry.

By 1985, Novabiochem became the first company to manufacture and sell all 20 standard Fmoc amino acids, accelerating the transition from Boc to Fmoc chemistry in peptide synthesis. This market shift fundamentally transformed peptide chemistry by allowing milder reaction conditions, reducing side reactions, and enabling more complex peptide syntheses.

The incorporation of the Fmoc group into pyrrolidine derivatives emerged as researchers sought more sophisticated building blocks with specific conformational properties. Pyrrolidine-based structures, particularly those derived from proline, have long been valued for their ability to induce turns and constrain peptide conformations, making them essential components in designing peptidomimetics and bioactive compounds.

Evolution of Pyrrolidine-Based Building Blocks in Peptide Chemistry

The evolution of pyrrolidine-based building blocks in peptide chemistry has progressed through several stages of increasing sophistication. Initially, unmodified proline (pyrrolidine-2-carboxylic acid) was used as one of the standard amino acids in peptide synthesis. Researchers soon recognized the value of modified proline derivatives, particularly those with substituents at the 3- and 4-positions of the pyrrolidine ring, which could alter the conformational properties of resulting peptides.

Early developments included the synthesis of simple derivatives such as Fmoc-1-pyrrolidine-3-carboxylic acid, which provided alternative connection points to the peptide backbone. Further advancements led to the development of amino-substituted pyrrolidines like 3-Amino-1-Fmoc-pyrrolidine hydrochloride, which introduced additional functionalities for peptide diversification.

The strategic importance of 4-substituted pyrrolidine derivatives became increasingly apparent as researchers discovered their value in creating peptides with enhanced stability, improved binding profiles, and increased resistance to enzymatic degradation. These compounds could mimic proline while offering additional points for chemical modification.

The development of stereochemically defined compounds such as this compound represents a significant milestone in this evolution. This compound offers:

- Defined stereochemistry at both the 2- and 4-positions

- An amine functionality at the 4-position protected by the Fmoc group

- A carboxyl group at the 2-position protected as a methyl ester

- Stabilization as a hydrochloride salt for improved handling and storage

The synthesis of such compounds typically involves multiple stereoselective steps, ensuring the precise configuration necessary for their application in advanced peptide chemistry.

| Evolutionary Stage | Representative Compounds | Key Advancements |

|---|---|---|

| First Generation | Proline | Natural amino acid, conformational constraints |

| Second Generation | Fmoc-1-pyrrolidine-3-carboxylic acid | Alternative connection points |

| Third Generation | 3-Amino-1-Fmoc-pyrrolidine hydrochloride | Additional functional groups |

| Fourth Generation | This compound | Defined stereochemistry, orthogonal protection |

Current Research Landscape and Scientific Importance

The current applications of this compound span multiple fields of research, demonstrating its versatility as a building block in modern chemical biology and medicinal chemistry.

In peptide synthesis, this compound serves as a key building block that enables the creation of conformationally constrained peptides with specific three-dimensional structures. Such peptides often demonstrate enhanced receptor selectivity, improved metabolic stability, and better cell penetration compared to their linear counterparts. The Fmoc-protection scheme is particularly valuable in solid-phase peptide synthesis, where the base-labile Fmoc group can be selectively removed using secondary amines like piperidine or pyrrolidine, while leaving other protecting groups intact.

Recent innovations have expanded the utility of Fmoc chemistry in greener solvents. Research has shown that pyrrolidine can serve as an efficient base for Fmoc removal in less polar solvent mixtures, expanding the available solvent space for environmentally friendly peptide synthesis. This finding is particularly significant as the pharmaceutical industry increasingly emphasizes sustainable chemistry practices.

In drug development, compounds like this compound play a critical role in creating peptide-based therapeutics that target specific diseases. The conformational constraints introduced by the pyrrolidine ring can lead to peptides with improved binding affinity and selectivity for their biological targets. Additionally, these structured peptides often demonstrate enhanced resistance to proteolytic degradation, potentially improving their pharmacokinetic profiles.

The compound's application in bioconjugation represents another significant area of research. The protected amine at the 4-position provides a handle for selective attachment to various biomolecules after deprotection, enabling the creation of complex bioconjugates for targeted drug delivery systems, diagnostic agents, and probes for biological research.

In neuroscience research, derivatives of this compound contribute to the study of neuropeptides, helping researchers understand brain functions and develop potential treatments for neurological disorders. The ability to create constrained peptide analogs is particularly valuable when studying peptide-receptor interactions in neurological pathways.

| Research Area | Application | Significance |

|---|---|---|

| Peptide Synthesis | Building block for constrained peptides | Enhances peptide properties and stability |

| Drug Development | Creation of peptide-based therapeutics | Improves target specificity and metabolic stability |

| Bioconjugation | Linking peptides to other biomolecules | Enables creation of targeted drug delivery systems |

| Neuroscience | Study of neuropeptide analogs | Advances understanding of peptide-receptor interactions |

Properties

IUPAC Name |

methyl (2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c1-26-20(24)19-10-13(11-22-19)23-21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18;/h2-9,13,18-19,22H,10-12H2,1H3,(H,23,25);1H/t13-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJVXUXVCRVKJT-VCUOZSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592089 | |

| Record name | Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279038-07-1, 1212153-95-1 | |

| Record name | L-Proline, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279038-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride, with the CAS number 1228577-03-4, is a complex organic compound characterized by its unique structural features that contribute to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.

The molecular formula of this compound is C21H23ClN2O4, with a molecular weight of 402.88 g/mol. The compound features a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions .

Predicted Pharmacological Effects

Using computational tools like the PASS (Prediction of Activity Spectra for Substances) program, predictions regarding the biological activity of this compound suggest potential pharmacological effects. These may include:

- Antimicrobial Activity : Similar compounds have exhibited antibacterial properties against Gram-positive bacteria.

- Neuroprotective Effects : Structural analogs have shown promise in neuroprotection, potentially useful in treating neurodegenerative diseases.

- Antiviral Properties : Some derivatives within this class have been linked to antiviral activity .

Empirical Studies

While predictions provide a theoretical basis for biological activity, empirical validation through laboratory assays is essential. Current literature lacks extensive empirical studies specifically targeting this compound; however, related compounds have been tested with promising results.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Carbamate Formation : Utilizing the fluorenylmethoxycarbonyl (Fmoc) protecting group to facilitate selective reactions.

- Pyrrolidine Derivatives : Employing standard organic synthesis techniques to create pyrrolidine-based scaffolds that enhance biological activity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is often used for purification to ensure high yield and purity of the final product .

Scientific Research Applications

Drug Development

The compound is utilized in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. Research has shown that derivatives of this compound exhibit potential as insulin mimetics, which could be crucial for diabetes treatment .

Anticancer Research

In anticancer studies, compounds with similar structures have demonstrated the ability to inhibit tumor growth by interfering with cellular signaling pathways. The fluorenylmethoxycarbonyl (Fmoc) group in this compound can facilitate the design of prodrugs that release active pharmaceutical ingredients selectively within cancer cells .

Protecting Group Strategy

The Fmoc group serves as a protecting group during peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups. This strategy is essential for synthesizing peptides with complex sequences and structures, which are often required in therapeutic applications.

Solid-phase Peptide Synthesis

The compound can be employed in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides efficiently. The ability to introduce various side chains through this compound enhances the diversity of peptides synthesized .

Molecular Probes

Due to its unique structure, (2S,4S)-Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylate hydrochloride can act as a molecular probe to study protein interactions and conformational changes in biological systems. This application is vital for understanding disease mechanisms at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyrrolidine Ring

Key Observations :

- Hydrophobicity : Benzyl (logP ~4.5) and palmitamido (logP ~8.2) substituents increase lipophilicity compared to the target compound’s NH-Fmoc group (logP ~3.1) .

- Protection Strategies : Boc (in ) and Fmoc groups enable orthogonal deprotection, whereas methyl esters require hydrolysis under acidic/basic conditions .

- Solubility : Hydrochloride salts (target compound) improve aqueous solubility (>50 mg/mL) compared to free carboxylic acids (e.g., : <10 mg/mL) .

Stereochemical and Functional Group Impact

- (2S,4S) vs. (2S,4R) : The 4S configuration in the target compound promotes a Cγ-exo puckering in pyrrolidine, favoring β-turn formation. In contrast, (2S,4R) derivatives (e.g., ) adopt Cγ-endo conformations, altering peptide backbone geometry .

- Azido and Trifluoroacetamido Groups : (4-azido) and (4-trifluoroacetamido) introduce bioorthogonal handles for click chemistry or enhanced stability against proteolysis .

Table 2: Hazard Profiles

Conformational Control

- (2S,4S)-configured derivatives enforce β-turn structures in peptides, as demonstrated in cyclic peptide studies, whereas 4R isomers stabilize helical conformations .

Preparation Methods

Fmoc Protection of 4-Aminopyrrolidine Derivatives

The synthesis begins with (2S,4S)-4-aminopyrrolidine-2-carboxylic acid, a chiral building block. The primary amine at the 4-position is protected using Fmoc-chloride (Fmoc-Cl) under basic aqueous conditions. This step mirrors procedures for Fmoc-protected proline derivatives, where potassium carbonate in a 1,4-dioxane/water mixture facilitates nucleophilic substitution. The reaction proceeds as follows:

After 12–24 hours at room temperature, the product is isolated via acidification (pH 2–3) and extraction with dichloromethane (DCM). Yields for analogous Fmoc-protection reactions exceed 90%.

Methyl Ester Formation

The carboxylic acid at the 2-position is esterified using methanol under acidic or coupling conditions. Thionyl chloride (SOCl₂) or dimethylaminopyridine (DMAP) with dicyclohexylcarbodiimide (DCC) are common agents. For example:

This step ensures the carboxylate remains inert during subsequent peptide elongation.

Hydrochloride Salt Formation

The final product is converted to its hydrochloride salt by treating the free base with hydrogen chloride (HCl) in an aprotic solvent like diethyl ether or ethyl acetate:

The hydrochloride salt enhances stability and solubility for storage and handling.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane improve Fmoc-Cl solubility, while aqueous bases (e.g., K₂CO₃) maintain pH >8 to deprotonate the amine. Mixed solvent systems (e.g., H₂O/1,4-dioxane) balance reagent solubility and reaction kinetics.

Temperature and Reaction Time

Fmoc protection proceeds optimally at 0°C to room temperature to minimize side reactions like hydrolysis. Extended reaction times (>12 hours) ensure complete conversion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Purification

Acidification to pH 2–3 precipitates the product, which is extracted into DCM. Rotary evaporation followed by recrystallization (e.g., from ethanol/water mixtures) yields high-purity material.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥95% purity, with a retention time of 12–14 minutes.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, K₂CO₃, H₂O/1,4-dioxane, 0°C→rt | 90–95 | |

| Methyl Esterification | SOCl₂, CH₃OH, reflux | 85–90 | |

| Salt Formation | HCl (g), Et₂O | 95–98 |

Challenges in Synthesis

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

This compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) under GHS classification . Mandatory precautions include:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use respiratory protection (e.g., N95 mask) to avoid inhalation of aerosols .

- Ventilation: Perform reactions in a fume hood to minimize vapor exposure.

- Emergency Response: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .

- Waste Disposal: Collect residues in sealed containers labeled for halogenated organic waste.

Advanced: How can researchers mitigate aggregation during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

The (2S,4S) stereochemistry and Fmoc-protected amine enable conformational control in peptide backbones, reducing β-sheet formation and aggregation . Key strategies include:

- Solvent Optimization: Use DCM/DMF (1:1) with 0.1% TFA to enhance solubility of hydrophobic intermediates.

- Pseudoproline Dipeptide Strategy: Incorporate this compound at aggregation-prone regions (e.g., poly-Ala sequences) to disrupt secondary structures .

- Real-Time Monitoring: Use inline FTIR to detect amide I band shifts (1600–1700 cm⁻¹), indicating premature aggregation. Adjust coupling times or solvent polarity accordingly.

Basic: What analytical techniques validate the purity and stereochemical integrity of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 min) with UV detection at 265 nm (Fmoc absorbance) .

- NMR: Confirm stereochemistry via H-NMR coupling constants (e.g., for pyrrolidine ring conformation) and C-NMR for carbonyl group integrity .

- Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]: ~460–470 Da depending on counterion) .

Advanced: How does the (2S,4S) configuration influence peptide backbone dihedral angles?

Methodological Answer:

The trans-configuration of the pyrrolidine ring restricts the ψ angle to ~120° and φ angle to ~-60°, favoring a left-handed polyproline type I (PPI) helix . This is critical for:

- Helix Stabilization: In α-helix-rich peptides, the constrained conformation reduces entropy-driven unfolding.

- Receptor Binding: The spatial arrangement enhances interactions with hydrophobic pockets (e.g., GPCR targets). Computational modeling (e.g., Rosetta or MD simulations) can predict conformational effects before synthesis .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Temperature: Store at -20°C in airtight, light-resistant vials to prevent Fmoc group degradation.

- Desiccation: Use silica gel packs to minimize hydrolysis of the methyl ester moiety.

- Solvent Compatibility: For long-term storage (>6 months), dissolve in dry DCM and aliquot under argon .

Advanced: How to troubleshoot racemization during Fmoc deprotection?

Methodological Answer:

Racemization typically occurs at the α-carbon during piperidine-mediated deprotection. Mitigation strategies include:

- Deprotection Time: Limit exposure to 20% piperidine/DMF to 10–15 minutes.

- Temperature Control: Perform reactions at 0–4°C to slow base-catalyzed enantiomerization.

- Additives: Incorporate 0.1 M HOBt or OxymaPure to suppress racemization via hydrogen bonding .

- Chiral HPLC Validation: Use a Chirobiotic T column to quantify D/L enantiomer ratios post-deprotection .

Advanced: What role does this compound play in enhancing peptide solubility for in vivo studies?

Methodological Answer:

The Fmoc group and pyrrolidine carboxylate improve aqueous solubility by:

- Charge Introduction: The hydrochloride salt increases polarity, enhancing solubility in PBS (pH 7.4).

- Aggregation Prevention: By disrupting β-sheet formation, peptides remain monomeric at physiological concentrations .

- Case Study: In a 2022 study, incorporation of this derivative increased the solubility of a hydrophobic anticancer peptide (sequence: KLAKLAK) by 12-fold compared to unmodified analogs .

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

A standard route involves:

Pyrrolidine Functionalization: React (2S,4S)-4-aminopyrrolidine-2-carboxylic acid with Fmoc-Cl in THF/NaHCO₃ at 0°C (yield: 85–90%) .

Methyl Esterification: Treat the intermediate with thionyl chloride in methanol to form the methyl ester (yield: 95%) .

Hydrochloride Salt Formation: Precipitate the product using HCl/diethyl ether and purify via recrystallization (ethanol/ether) .

Advanced: How to resolve conflicting NMR data indicating unexpected diastereomer formation?

Methodological Answer:

Discrepancies in H-NMR splitting patterns (e.g., pyrrolidine ring protons) may arise from:

- Incomplete Epimerization: Check reaction pH during Fmoc installation; maintain pH 8–9 to avoid acid-catalyzed racemization.

- Chiral Column Validation: Use a Daicel CHIRALPAK IC column to separate diastereomers.

- X-ray Crystallography: If available, resolve absolute configuration via single-crystal analysis .

Advanced: What are the implications of this compound in PROTAC design?

Methodional Answer:

The Fmoc group serves as a reversible linker for E3 ligase recruitment in PROTACs. Key applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.